molecular formula C21H16ClN5O3 B2722732 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251575-43-5

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2722732
CAS RN: 1251575-43-5
M. Wt: 421.84
InChI Key: GGNIENFYXAHXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16ClN5O3 and its molecular weight is 421.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research has been conducted on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, exploring their potential as antimicrobial and anticancer agents. Compounds exhibiting higher anticancer activity than the reference drug doxorubicin and demonstrating significant antimicrobial activity have been identified (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Synthesis and Molecular Docking Study

A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed compounds with high potency against cancer cell lines and pathogenic strains. This suggests potential utilization of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Precipitation-Resistant Solution Formulation

Another area of application involves the development of a precipitation-resistant solution formulation to increase in vivo exposure of poorly water-soluble compounds. This research is crucial for the successful toxicological and early clinical evaluation of such compounds, indicating a significant step in drug formulation and delivery (Burton et al., 2012).

Antiinflammatory and Antibacterial Agents

Microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents have shown that certain compounds exhibit high in vivo antiinflammatory activity and potent antibacterial activity. This highlights the potential of microwave irradiation in the efficient synthesis of biologically active compounds (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Molecular Structure, Spectroscopic, and Antimicrobial Activity

The molecular structure, spectroscopic analysis, and antimicrobial activity of specific heterocyclic compounds have been studied, providing insights into the structural features contributing to antimicrobial efficacy. These studies include computational and experimental methods to elucidate the interactions between compounds and microbial targets, offering a foundation for the design of new antimicrobial agents (Sivakumar et al., 2021).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3/c1-12-17(18(25-29-12)15-4-2-3-5-16(15)22)21(28)27-10-14(11-27)20-24-19(26-30-20)13-6-8-23-9-7-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNIENFYXAHXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.